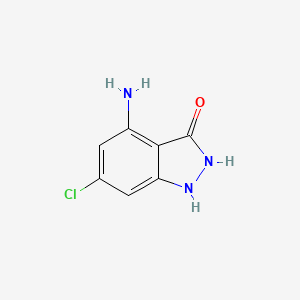
Acide 6-chloro-6-hepténoïque
Vue d'ensemble
Description
6-Chloro-6-heptenoic acid is an unsaturated carboxylic acid with the molecular formula C7H11ClO2. This compound is characterized by the presence of a chlorine atom and a double bond within its seven-carbon chain. It is a colorless liquid with a molecular weight of 162.62 g/mol.
Applications De Recherche Scientifique
6-Chloro-6-heptenoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has indicated its potential role in drug development, particularly for its antitumor activity.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-6-heptenoic acid typically involves the chlorination of 6-heptenoic acid. The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom with a chlorine atom at the sixth position of the heptenoic acid chain. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride in the presence of a solvent like dichloromethane .
Industrial Production Methods: In an industrial setting, the production of 6-Chloro-6-heptenoic acid may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-6-heptenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-chloro-6-heptenoic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in 6-chloroheptanoic acid.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atom.
Major Products:
Oxidation: 6-Chloro-6-heptenoic acid derivatives with additional oxygen-containing functional groups.
Reduction: 6-Chloroheptanoic acid.
Substitution: Various substituted heptenoic acids depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 6-Chloro-6-heptenoic acid involves its interaction with specific molecular targets. The chlorine atom and the double bond within the molecule allow it to participate in various chemical reactions, which can modify biological pathways. For instance, its antitumor activity may be attributed to its ability to interfere with cellular processes essential for tumor growth and proliferation.
Comparaison Avec Des Composés Similaires
6-Bromo-6-heptenoic acid: Similar structure but with a bromine atom instead of chlorine.
6-Iodo-6-heptenoic acid: Contains an iodine atom in place of chlorine.
6-Fluoro-6-heptenoic acid: Fluorine atom replaces the chlorine atom.
Uniqueness: 6-Chloro-6-heptenoic acid is unique due to the specific reactivity of the chlorine atom, which can influence the compound’s chemical and biological properties. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications .
Propriétés
IUPAC Name |
6-chlorohept-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2/c1-6(8)4-2-3-5-7(9)10/h1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVJKSMJQQSXNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641249 | |
| Record name | 6-Chlorohept-6-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731773-28-7 | |
| Record name | 6-Chlorohept-6-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3'-Cyano-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613892.png)










